molecular formula C19H25ClN2O4 B2709727 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1396891-60-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No. B2709727
CAS RN: 1396891-60-3
M. Wt: 380.87
InChI Key: OSGDICHITIQYBQ-LKZNWTOYSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25ClN2O4 and its molecular weight is 380.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing compounds with similar structural motifs, particularly those incorporating benzodioxol, piperazine, and hydrochloride components. For instance, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were designed and synthesized as potential dual antihypertensive agents, highlighting the versatility of piperazine derivatives in drug development (Marvanová et al., 2016). These compounds, synthesized as free bases and transformed into hydrochloride salts, exemplify the scientific interest in exploring the therapeutic potential of structurally complex molecules.

Anticancer Activity

The synthesis and evaluation of heterocyclic compounds for anticancer activity represent another significant area of research. For example, a novel heterocyclic compound was synthesized and evaluated against bone cancer cell lines, demonstrating the potential of such molecules in oncology (Lv et al., 2019). This research underscores the ongoing exploration of new therapeutic agents and the role of complex organic molecules in addressing challenging medical conditions.

Antimicrobial and Antifungal Activities

The development of new antimicrobial and antifungal agents is a critical area of study, particularly in the face of rising antibiotic resistance. Piperazine derivatives, similar in structural complexity to the queried compound, have been synthesized and screened for antimicrobial activities, showing promising results against various microorganisms (Bektaş et al., 2007). These findings highlight the potential of such compounds in developing new treatments for infectious diseases.

Molecular Docking and Pharmacological Evaluations

Further research into the pharmacological properties of complex molecules includes molecular docking studies to predict their interactions with biological targets. Such studies can inform the development of drugs with specific mechanisms of action, as demonstrated in the evaluation of a novel antidepressant and its metabolic pathways (Hvenegaard et al., 2012). This approach is crucial for understanding the bioactivity of new compounds and optimizing their therapeutic profiles.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.ClH/c22-16(15-3-4-15)12-20-7-9-21(10-8-20)19(23)6-2-14-1-5-17-18(11-14)25-13-24-17;/h1-2,5-6,11,15-16,22H,3-4,7-10,12-13H2;1H/b6-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGDICHITIQYBQ-LKZNWTOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

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